molecular formula C20H26N2O B299389 N-(1-adamantyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

N-(1-adamantyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B299389
M. Wt: 310.4 g/mol
InChI Key: UHOZONWCPHQGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, commonly known as ADQ, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. ADQ belongs to the class of adamantyl derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of ADQ is not fully understood, but it is believed to act on multiple targets in the brain, including the dopamine and serotonin systems. ADQ has been found to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
ADQ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. ADQ has also been found to reduce oxidative stress and inflammation in the brain, which are implicated in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

ADQ has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. ADQ has also been found to exhibit low toxicity, which makes it a safe compound to use in laboratory experiments. However, one limitation of ADQ is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on ADQ. One potential avenue of research is the development of ADQ-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential area of research is the investigation of ADQ's potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of ADQ and its potential effects on other neurotransmitter systems in the brain.

Synthesis Methods

ADQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of 1-adamantylamine with 3,4-dihydroquinoline-2-one in the presence of a reducing agent.

Scientific Research Applications

ADQ has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ADQ has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

N-(1-adamantyl)-3,4-dihydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C20H26N2O/c23-19(22-7-3-5-17-4-1-2-6-18(17)22)21-20-11-14-8-15(12-20)10-16(9-14)13-20/h1-2,4,6,14-16H,3,5,7-13H2,(H,21,23)

InChI Key

UHOZONWCPHQGLK-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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